molecular formula C59H80N14O13S2 B053988 Argipressin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-tyrnh2(9)- CAS No. 114872-15-0

Argipressin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-tyrnh2(9)-

Cat. No. B053988
CAS RN: 114872-15-0
M. Wt: 1257.5 g/mol
InChI Key: JCTXIQOEEDLTJO-QVWIHFFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argipressin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-tyrnh2(9)- is a synthetic peptide that has been widely used in scientific research. It is a modified form of arginine vasopressin, which is a naturally occurring hormone that regulates water balance in the body. Argipressin has been studied for its potential applications in various fields, including neuroscience, endocrinology, and cardiovascular research.

Mechanism of Action

Argipressin acts on specific receptors in the body, including the V1a receptor and the V2 receptor. The V1a receptor is found in the smooth muscle cells of blood vessels and plays a role in regulating blood pressure and vascular tone. The V2 receptor is found in the kidneys and regulates water balance by promoting the reabsorption of water from the urine.
Biochemical and Physiological Effects
Argipressin has a number of biochemical and physiological effects in the body. It can increase blood pressure by constricting blood vessels through activation of the V1a receptor. It also promotes water reabsorption in the kidneys through activation of the V2 receptor, which can lead to increased urine concentration and reduced urine output. In addition, argipressin has been shown to modulate social behavior and stress response through its effects on the brain.

Advantages and Limitations for Lab Experiments

Argipressin has several advantages as a research tool. It is a stable and well-characterized peptide that can be easily synthesized and purified. It also has a high affinity for its target receptors, which allows for precise control of its effects. However, there are also limitations to its use. Argipressin can be expensive to synthesize, and its effects can be complex and difficult to interpret. In addition, its effects can vary depending on the dose and route of administration.

Future Directions

There are several potential future directions for research on argipressin. One area of interest is the role of argipressin in social behavior and stress response, particularly in the context of psychiatric disorders such as anxiety and depression. Another area of interest is the development of novel therapies based on argipressin, such as V1a receptor antagonists for the treatment of hypertension. Overall, argipressin is a promising research tool with a wide range of potential applications in the biomedical sciences.

Synthesis Methods

Argipressin is synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The modified tyrosine residue at position 2 and the methylated tyrosine residue at position 9 are introduced during the synthesis process. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

Scientific Research Applications

Argipressin has been used in a variety of scientific research applications. It has been studied for its role in regulating blood pressure and cardiovascular function, as well as its effects on social behavior and stress response. In neuroscience research, argipressin has been used to investigate the mechanisms of learning and memory, as well as the regulation of circadian rhythms.

properties

CAS RN

114872-15-0

Molecular Formula

C59H80N14O13S2

Molecular Weight

1257.5 g/mol

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

InChI

InChI=1S/C59H80N14O13S2/c1-86-38-20-16-36(17-21-38)28-41(50(62)78)69-51(79)39(12-8-26-65-58(63)64)68-56(84)46-13-9-27-73(46)57(85)45(33-87)72-55(83)44(31-48(61)76)71-52(80)40(22-23-47(60)75)67-54(82)43(29-34-10-4-2-5-11-34)70-53(81)42(30-35-14-18-37(74)19-15-35)66-49(77)32-59(88)24-6-3-7-25-59/h2,4-5,10-11,14-21,33,39-46,74,88H,3,6-9,12-13,22-32H2,1H3,(H2,60,75)(H2,61,76)(H2,62,78)(H,66,77)(H,67,82)(H,68,84)(H,69,79)(H,70,81)(H,71,80)(H,72,83)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

JCTXIQOEEDLTJO-QVWIHFFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C=S)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CC5(CCCCC5)S

SMILES

COC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C=S)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CC5(CCCCC5)S

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C=S)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CC5(CCCCC5)S

Other CAS RN

114872-15-0

sequence

XYFQNXPRX

synonyms

1-(beta-mercapto-beta,beta cyclopentamethylenepropionic acid-2-(O-methyl-Tyr))-9-TyrNH2-argipressin
arginine vasopressin, beta-mercapto-beta,beta cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-TyrNH2(9)-
argipressin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-TyrNH2(9)-
argipressin, beta-mercapto-(beta,beta-cyclopentamethylenepropionic acid)(1)-O-methyltyrosyl(2)-tyrosinamide(9)-
CTMTN-AVP
d(CH2)5Tyr(Me)(2)Tyr(NH2)(9)-AVP

Origin of Product

United States

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